molecular formula C11H17N3O2 B1602386 tert-Butyl (3,4-diaminophenyl)carbamate CAS No. 937372-03-7

tert-Butyl (3,4-diaminophenyl)carbamate

Cat. No. B1602386
M. Wt: 223.27 g/mol
InChI Key: XPZXNVNKACXWFX-UHFFFAOYSA-N
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Description

“tert-Butyl (3,4-diaminophenyl)carbamate” is a chemical compound with the molecular formula C11H17N3O2 . It contains a total of 33 bonds, including 16 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 (thio-) carbamate (aromatic), and 2 primary amine(s) (aromatic) .


Molecular Structure Analysis

The molecular structure of “tert-Butyl (3,4-diaminophenyl)carbamate” includes a carbamate group attached to a tert-butyl group and a 3,4-diaminophenyl group . The molecule has a total of 33 bonds .

Scientific Research Applications

Interplay of Strong and Weak Hydrogen Bonds

Research on carbamate derivatives, including structures similar to tert-Butyl (3,4-diaminophenyl)carbamate, has revealed their ability to form complex molecular architectures through strong and weak hydrogen bonds. These interactions are crucial for understanding the assembly of molecules in crystalline forms, which is essential for designing materials with specific properties (Das et al., 2016).

Electrochromic Materials

Studies on aramids incorporating tert-butyl carbazole units indicate potential applications in electrochromic devices. These materials show promising thermal stability, reversible electrochemical oxidation, and electrochromic behaviors, making them suitable for applications in smart windows and displays (Hsiao et al., 2014).

Photocatalytic Applications

The photocatalyzed amination of o-hydroxyarylenaminones with tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate demonstrates a novel pathway for constructing complex molecules like 3-aminochromones under mild conditions. This method could be pivotal for synthesizing bioactive compounds and materials with specific functional groups (Wang et al., 2022).

Hydrogenation Methodologies

Research into the directed hydrogenation of carbamate-protected cyclopentenes has yielded methodologies to produce specific diastereomers of cyclopentanecarboxylic acid derivatives. This precision in chemical synthesis is vital for the development of pharmaceuticals and complex organic molecules (Smith et al., 2001).

Advanced Polymer Materials

The synthesis and characterization of polyimides derived from diamines, including tert-butyl substituted variants, have shown enhanced solubility and thermal stability. These polymers' properties make them suitable for high-performance applications in electronics, aerospace, and beyond (Li et al., 2016).

Safety And Hazards

“tert-Butyl (3,4-diaminophenyl)carbamate” may cause respiratory tract irritation, oral acute toxicity, skin corrosion/irritation, and serious eye damage/eye irritation .

properties

IUPAC Name

tert-butyl N-(3,4-diaminophenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2/c1-11(2,3)16-10(15)14-7-4-5-8(12)9(13)6-7/h4-6H,12-13H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPZXNVNKACXWFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=C(C=C1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60584174
Record name tert-Butyl (3,4-diaminophenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60584174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (3,4-diaminophenyl)carbamate

CAS RN

937372-03-7
Record name tert-Butyl (3,4-diaminophenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60584174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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